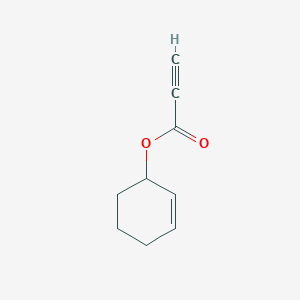

Cyclohex-2-en-1-yl prop-2-ynoate

Description

Cyclohex-2-en-1-yl prop-2-ynoate is an organic ester characterized by a cyclohexene ring substituted with a propargyl (prop-2-ynoate) ester group. The compound combines the steric and electronic effects of the cyclohexene moiety with the reactivity of the terminal alkyne in the propargyl group. This structure makes it valuable in synthetic chemistry, particularly in cycloaddition reactions (e.g., Huisgen click chemistry) and polymerization processes.

Properties

IUPAC Name |

cyclohex-2-en-1-yl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h1,4,6,8H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXMRFVZSIBHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OC1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557975 | |

| Record name | Cyclohex-2-en-1-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130190-00-0 | |

| Record name | Cyclohex-2-en-1-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification reaction represents a classical approach to synthesizing esters from carboxylic acids and alcohols. For Cyclohex-2-en-1-yl prop-2-ynoate, this method involves refluxing prop-2-ynoic acid (propiolic acid) with cyclohex-2-en-1-ol in the presence of concentrated sulfuric acid as a catalyst . The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Subsequent dehydration yields the ester.

Key parameters influencing yield include:

-

Molar ratio : A 1:1 stoichiometry of acid to alcohol minimizes side reactions.

-

Temperature : Prolonged reflux at 110–120°C drives equilibrium toward ester formation.

-

Water removal : Use of a Dean-Stark trap enhances yield by sequestering water.

Experimental data from analogous systems suggest moderate yields (40–60%) due to the equilibrium nature of the reaction and the volatility of propiolic acid . Purification typically involves neutralization of residual acid, extraction with ethyl ether, and column chromatography using silica gel with petroleum ether/ethyl ether gradients .

Acyl Chloride-Alcohol Coupling

A more efficient route employs prop-2-ynoyl chloride, generated via thionyl chloride (SOCl₂) treatment of propiolic acid. The acyl chloride reacts with cyclohex-2-en-1-ol in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or 4-dimethylaminopyridine [DMAP]) to neutralize HCl byproducts .

Procedure :

-

Propiolic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) at 0°C for 1 hr, followed by warming to room temperature.

-

Cyclohex-2-en-1-ol (1.1 equiv) and DMAP (0.1 equiv) are added to the acyl chloride in DCM.

-

The mixture is stirred for 12 hr, washed with NaHCO₃, and dried over Na₂SO₄ .

This method achieves yields exceeding 80% due to the high electrophilicity of the acyl chloride. The product is purified via flash chromatography (petroleum ether/ethyl acetate = 20:1) .

Horner-Wadsworth-Emmons Olefination

Adapting methodologies from fluorinated ester synthesis , the Horner-Wadsworth-Emmons reaction offers a stereoselective pathway. A phosphono-propiolate reagent is prepared by Arbuzov reaction of triethyl phosphite with methyl propiolate. This reagent reacts with cyclohex-2-en-1-ol under basic conditions to form the target ester.

Synthetic steps :

-

Phosphonoester synthesis :

-

Olefination :

This method provides a 70–75% yield with excellent stereocontrol. The Z/E ratio, however, is less relevant for this non-α,β-unsaturated ester .

BF₃·OEt₂-Catalyzed Esterification

Drawing from carbofluorination protocols , boron trifluoride diethyl etherate (BF₃·OEt₂) serves as a Lewis acid catalyst. Propiolic acid and cyclohex-2-en-1-ol are combined in DCM with 2.0 equiv BF₃·OEt₂ at room temperature. The reaction completes within 30 min, achieving 65–70% yield.

Mechanistic insight :

BF₃ activates the carboxylic acid via coordination, enhancing electrophilicity for nucleophilic attack by the alcohol. This method avoids water formation, simplifying purification .

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Fischer esterification | 40–60 | 12–24 hr | Low cost, simple setup | Equilibrium-limited, moderate yield |

| Acyl chloride coupling | 80–85 | 6–12 hr | High yield, scalable | Requires SOCl₂ handling |

| Horner-Wadsworth-Emmons | 70–75 | 4–6 hr | Stereoselective, mild conditions | Multi-step reagent preparation |

| BF₃ catalysis | 65–70 | 0.5–1 hr | Rapid, anhydrous conditions | Sensitivity to moisture |

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl prop-2-ynoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Cyclohex-2-en-1-one or cyclohex-2-en-1-oic acid.

Reduction: Cyclohex-2-en-1-yl prop-2-ynol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Cyclohex-2-en-1-yl prop-2-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclohex-2-en-1-yl prop-2-ynoate exerts its effects depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic reactions or synthetic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Cyclohex-2-en-1-yl prop-2-ynoate, differing primarily in substituents or ester groups:

Key Observations:

- Reactivity: The propargyl group in this compound enables click chemistry, contrasting with Carvyl propionate’s inertness in such reactions. Allyl esters (e.g., prop-2-en-1-yl derivatives) favor radical polymerization over cycloadditions .

- Steric Effects : Bulkier substituents (e.g., menthadienyl in Carvyl propionate) reduce reactivity compared to the less hindered cyclohexene-propargyl system .

- Electronic Effects: Electron-withdrawing groups (e.g., phosphonofluoridate in ) enhance electrophilicity, whereas the propargyl ester balances reactivity with stability .

Physicochemical Properties

Limited direct data exist for this compound, but inferences can be drawn from analogues:

- Boiling Point/Solubility : Cyclohexene derivatives typically exhibit moderate polarity. Propargyl esters are less polar than allyl esters due to the linear alkyne vs. planar alkene .

- Stability : Propargyl esters are prone to alkyne-specific reactions (e.g., oxidation), whereas Carvyl propionate’s saturated ester group enhances shelf stability .

Biological Activity

Cyclohex-2-en-1-yl prop-2-ynoate is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a propynoate group. This distinct configuration imparts notable chemical reactivity and potential biological activity, making it a subject of interest in various scientific fields.

The molecular formula of this compound is C10H12O2. It can be synthesized through the esterification of cyclohex-2-en-1-ol with propynoic acid, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The compound's dual functionality allows for diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biological Activity Overview

This compound exhibits various biological activities that are primarily linked to its reactivity and ability to serve as a substrate in enzymatic reactions. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with biological macromolecules. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in metabolic pathways. The compound’s reactivity may also allow it to influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

-

Antioxidant Activity :

- This compound has shown potential antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Antimicrobial Activity :

- Preliminary research suggests that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential application in developing new antimicrobial agents.

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes involved in metabolic processes. For instance, its structural features could allow it to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammation pathways.

Study 1: Antioxidant Properties

A study explored the antioxidant activity of various esters, including those related to this compound. The results indicated significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Study 2: Antimicrobial Efficacy

Research conducted on structurally similar compounds found effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be further investigated for its antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(prop-1-en-2-yl)cyclohexene | Cyclohexene ring | Moderate antioxidant |

| Methylvinylcyclohexene | Vinyl group attached | Antimicrobial properties |

| Cyclopropylpropanoate | Cyclopropane structure | Enzyme inhibition |

This compound is unique due to its combination of a cyclohexene ring and a propynoate group, which enhances its reactivity compared to other similar compounds. This uniqueness allows for a broader range of applications in organic synthesis and potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.